Cas no 1785611-04-2 (2-Azabicyclo[2.1.1]hexan-3-one)

2-Azabicyclo[2.1.1]hexan-3-one is a bicyclic lactam compound featuring a strained bridged structure, which imparts unique reactivity and utility in synthetic chemistry. Its rigid scaffold serves as a valuable intermediate for the construction of complex heterocycles and bioactive molecules. The compound's strained ring system enhances its potential as a building block in medicinal chemistry, particularly for the development of novel pharmacophores. Its high functional group compatibility allows for diverse derivatization, enabling applications in drug discovery and materials science. The bicyclic framework also offers stereochemical control, making it useful in asymmetric synthesis. This compound is typically handled under controlled conditions due to its reactivity.
2-Azabicyclo[2.1.1]hexan-3-one structure
1785611-04-2 structure
Product name:2-Azabicyclo[2.1.1]hexan-3-one
CAS No:1785611-04-2
MF:C5H7NO
MW:97.1151812076569
CID:5291396

2-Azabicyclo[2.1.1]hexan-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[2.1.1]hexan-3-one
    • (1s,4s)-2-azabicyclo[2.1.1]hexan-3-one
    • Inchi: 1S/C5H7NO/c7-5-3-1-4(2-3)6-5/h3-4H,1-2H2,(H,6,7)
    • InChI Key: VCBNATUBBVFIIW-UHFFFAOYSA-N
    • SMILES: O=C1C2CC(C2)N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Topological Polar Surface Area: 29.1
  • XLogP3: -0.2

2-Azabicyclo[2.1.1]hexan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1144-250MG
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95%
250MG
¥ 3,841.00 2023-04-14
Enamine
EN300-37375144-2.5g
(1s,4s)-2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2
2.5g
$4851.0 2023-07-07
Enamine
EN300-37375144-10.0g
(1s,4s)-2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2
10.0g
$10643.0 2023-07-07
Enamine
EN300-7234398-0.25g
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95.0%
0.25g
$977.0 2025-03-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1144-500MG
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95%
500MG
¥ 6,402.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD1144-1G
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95%
1g
¥ 9,603.00 2023-04-14
Enamine
EN300-7234398-0.1g
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95.0%
0.1g
$684.0 2025-03-12
Enamine
EN300-7234398-5.0g
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95.0%
5.0g
$5719.0 2025-03-12
Enamine
EN300-37375144-0.5g
(1s,4s)-2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2
0.5g
$2376.0 2023-07-07
1PlusChem
1P02AF2P-2.5g
2-azabicyclo[2.1.1]hexan-3-one
1785611-04-2 95%
2.5g
$4839.00 2024-06-18

Additional information on 2-Azabicyclo[2.1.1]hexan-3-one

2-Azabicyclo[2.1.1]hexan-3-one (CAS No. 1785611-04-2): A Comprehensive Overview

2-Azabicyclo[2.1.1]hexan-3-one (CAS No. 1785611-04-2) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its bicyclic structure and nitrogen-containing ring, exhibits a range of interesting properties that make it a valuable candidate for various applications.

The chemical structure of 2-Azabicyclo[2.1.1]hexan-3-one is defined by a six-membered ring fused with a three-membered ring, with an azabicyclic framework. This unique structure confers the compound with exceptional stability and reactivity, making it an attractive target for synthetic chemists and drug developers alike. The presence of the nitrogen atom in the bicyclic system imparts additional functionality, enabling a wide array of chemical transformations and biological interactions.

Recent studies have highlighted the potential of 2-Azabicyclo[2.1.1]hexan-3-one in various medicinal applications. One notable area of research is its use as a scaffold for the development of novel therapeutic agents. The compound's structural rigidity and conformational constraints make it an ideal platform for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

In the realm of medicinal chemistry, 2-Azabicyclo[2.1.1]hexan-3-one has been explored for its potential as a lead compound in drug discovery programs. Researchers have synthesized a series of derivatives by functionalizing the nitrogen atom and other positions within the bicyclic framework. These derivatives have shown promising results in preliminary biological assays, demonstrating activity against various targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

The synthetic accessibility of 2-Azabicyclo[2.1.1]hexan-3-one has also been a subject of extensive investigation. Several efficient synthetic routes have been developed to access this compound and its derivatives, utilizing strategies such as ring-closing metathesis (RCM), Diels-Alder reactions, and organocatalytic methods. These synthetic approaches not only facilitate the preparation of the core structure but also enable the introduction of diverse functional groups, thereby expanding the chemical space available for exploration.

In addition to its medicinal applications, 2-Azabicyclo[2.1.1]hexan-3-one has shown promise in other areas of chemical research. For instance, its unique electronic properties make it a suitable candidate for use in materials science, particularly in the development of functional materials with tailored optical and electronic characteristics. The compound's ability to form stable complexes with metal ions has also been explored for potential applications in catalysis and coordination chemistry.

The biological activity of 2-Azabicyclo[2.1.1]hexan-3-one has been evaluated through various in vitro and in silico studies. Computational methods have been employed to predict the binding modes and affinities of this compound to specific protein targets, providing valuable insights into its mechanism of action. These studies have revealed that the compound can adopt multiple conformations that facilitate interactions with different binding sites, suggesting its potential as a multifunctional ligand.

Clinical trials involving derivatives of 2-Azabicyclo[2.1.1]hexan-3-one are currently underway to assess their safety and efficacy in treating various diseases. Early results from these trials have been encouraging, with some compounds showing significant therapeutic benefits without major side effects. These findings underscore the importance of continued research into this class of compounds and their potential to address unmet medical needs.

In conclusion, 2-Azabicyclo[2.1.1]hexan-3-one (CAS No. 1785611-04-2) represents a fascinating molecule with a wide range of applications in chemistry and medicine. Its unique structural features and versatile reactivity make it an invaluable tool for both fundamental research and practical applications. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing our understanding of chemical biology and contributing to the development of new therapeutic strategies.

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(CAS:1785611-04-2)2-Azabicyclo[2.1.1]hexan-3-one
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